REACTION_SMILES
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[Br:1][C:2]1([Br:13])[C:3](=[O:12])[NH:4][c:5]2[cH:6][c:7]([Cl:11])[cH:8][cH:9][c:10]21.[CH3:14][OH:15].[OH2:16]>>[C:2]1(=[O:15])[C:3](=[O:12])[NH:4][c:5]2[cH:6][c:7]([Cl:11])[cH:8][cH:9][c:10]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1Nc2cc(Cl)ccc2C1(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1Nc2cc(Cl)ccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |